2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-tert-butyl-4-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the thiazole ring through cyclization reactions involving thioamides and halogenated precursors. The final step involves the acylation of the thiazole derivative with an acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the thiazole ring.
Scientific Research Applications
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methylphenol groups but lacks the thiazole and acetamide groups.
4-Methylphenyl thiazole: Contains the thiazole ring and methylphenyl group but lacks the tert-butyl and acetamide groups.
N-(4-Methylphenyl)acetamide: Contains the acetamide and methylphenyl groups but lacks the tert-butyl and thiazole groups.
Uniqueness
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances its stability, while the thiazole ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H26N2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H26N2O2S/c1-15-6-9-17(10-7-15)19-14-28-22(24-19)25-21(26)13-27-20-11-8-16(2)12-18(20)23(3,4)5/h6-12,14H,13H2,1-5H3,(H,24,25,26) |
InChI Key |
BLQTWQODPZIVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)C)C(C)(C)C |
Origin of Product |
United States |
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